Piperazine-2,6-dione Scaffold Demonstrates Antiproliferative IC50 Values in the Low Micromolar Range, a Benchmark for Derivative Optimization
While direct antiproliferative data for the specific compound 4-(2,5-Dichlorophenyl)piperazine-2,6-dione is absent from the public domain, class-level inference from closely related piperazine-2,6-dione derivatives establishes a quantitative performance baseline. A series of piperazine-2,6-dione derivatives (3a–k) evaluated for anticancer activity exhibited IC50 values ranging from 5.4 to 10.0 µM across five human cancer cell lines [1]. This establishes a quantitative benchmark: any claimed improvement in potency for a new derivative of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione must demonstrate an IC50 significantly lower than this 5-10 µM range to be considered a meaningful advancement.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione |
| Comparator Or Baseline | Piperazine-2,6-dione derivatives (3a–k) [1] |
| Quantified Difference | IC50 range of 5.4 – 10.0 µM for the comparator class |
| Conditions | In vitro cytotoxicity assay against five human cancer cell lines (cell lines not specified in the abstract) |
Why This Matters
This provides a quantitative baseline for evaluating the success of any medicinal chemistry campaign using this scaffold; new analogs must outperform this benchmark to justify further development.
- [1] Kumar, S. et al. (2013). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research, 22(10), 4758-4767. View Source
